Product packaging for 2-Chloro-4-(naphthalen-1-yl)pyrimidine(Cat. No.:)

2-Chloro-4-(naphthalen-1-yl)pyrimidine

Cat. No.: B7775213
M. Wt: 240.69 g/mol
InChI Key: COFALMXEWRESQY-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-1-yl)pyrimidine (CAS 954237-37-7) is a versatile aromatic heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a chloro-substituted pyrimidine core directly linked to a naphthalene system, a structure commonly employed in the design and synthesis of novel bioactive molecules. Its molecular formula is C₁₄H₉ClN₂, with a molecular weight of 240.69 g/mol . Pyrimidine derivatives are recognized as privileged scaffolds in pharmaceutical research. Scientific literature highlights the exploration of structurally related 2,4-disubstituted and 2,4,5-trisubstituted pyrimidine analogues for targeting essential kinases in infectious diseases, such as in the development of novel antimalarial agents . Furthermore, chloropyrimidine derivatives have been investigated as potent agonists for targets like the GLP-1 receptor, showcasing their potential in metabolic disease research . The specific substitution pattern of this compound makes it a valuable intermediate for generating chemical libraries to establish structure-activity relationships (SAR) and for lead optimization efforts in various therapeutic areas. For research purposes only. Not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Store in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2 B7775213 2-Chloro-4-(naphthalen-1-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-naphthalen-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFALMXEWRESQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Importance of Naphthalene Moieties in Molecular Design

The naphthalene (B1677914) moiety is a bicyclic aromatic hydrocarbon that serves as a crucial component in the design of functional molecules. Its large, planar, and lipophilic surface area enables it to participate in significant van der Waals and π-stacking interactions with biological macromolecules, making it a privileged scaffold in drug discovery. A multitude of FDA-approved drugs, including the non-steroidal anti-inflammatory drug Naproxen and the beta-blocker Propranolol, incorporate a naphthalene core, demonstrating its biocompatibility and favorable pharmacokinetic properties. Naphthalene derivatives have been extensively explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Beyond pharmaceuticals, the unique photophysical and electronic properties of the naphthalene ring system make it valuable in materials science. Its conjugated π-system allows for the development of organic electronic materials, fluorescent probes, and dyes. The ability to functionalize the naphthalene ring at its various positions allows for the fine-tuning of these properties, leading to materials with tailored optical and electronic characteristics.

Overview of Synthetic Utility and Research Trajectories for the Compound

De Novo Synthesis of the Pyrimidine Core

The de novo synthesis of the pyrimidine ring is the foundational stage in producing this compound. This involves building the heterocyclic system from simpler, acyclic precursors.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The chemical synthesis of the pyrimidine ring is most commonly achieved through cyclocondensation reactions. This method involves the reaction of a compound containing an N-C-N fragment, such as an amidine or urea, with a 1,3-dielectrophilic component, typically a derivative of a 1,3-dicarbonyl compound. nih.gov The fundamental pyrimidine structure is assembled from precursors like bicarbonate, aspartate, and glutamine in biological systems. davuniversity.org In a laboratory setting, a common approach is the Principal Pyrimidine Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.

For the synthesis of a precursor to this compound, a potential pathway involves the cyclocondensation of a 1,3-dicarbonyl compound bearing a naphthalen-1-yl group with a suitable nitrogen-containing reagent. Alternatively, the pyrimidine ring can be formed first and the naphthalene moiety added later. A widely used starting material for such syntheses is 2,4-dichloropyrimidine, which is commercially available and serves as a versatile scaffold. mdpi.combohrium.com This precursor already contains the necessary chloro-substituent at the 2-position and a reactive site at the 4-position for subsequent functionalization.

The formation of the pyrimidine ring itself is a fundamental process in organic chemistry, where simple precursors are converted into pyrimidine nucleotides through a series of enzymatic reactions in biological contexts. microbenotes.com In chemical synthesis, the closure of the six-membered pyrimidine ring is achieved by removing a water molecule from an intermediate like N-carbamoylaspartate, a reaction catalyzed by dihydroorotase. davuniversity.org

Stereoselective and Regioselective Halogenation Strategies

The introduction of the chlorine atom at the C-2 position of the pyrimidine ring must be precise. When starting from a pyrimidine precursor that does not already contain the chloro group, such as a 4-(naphthalen-1-yl)pyrimidin-2-ol, a regioselective halogenation step is required. The most common and effective method for this transformation is the treatment of the corresponding pyrimidin-2-ol (or its pyrimidin-2(1H)-one tautomer) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction reliably and selectively converts the hydroxyl or oxo group at the C-2 position into a chloro substituent.

In broader contexts of heterocyclic chemistry, various methods for regioselective halogenation have been developed. For instance, palladium-catalyzed C-H activation can direct halogenation to specific positions on aromatic rings guided by an existing functional group. nih.govresearchgate.net Hypervalent iodine(III) reagents have also been employed for the mild and regioselective halogenation of N-heterocycles like pyrazolo[1,5-a]pyrimidines. nih.gov While these advanced methods exist, the conversion of a pyrimidin-2-ol is the most direct and conventional route for installing the C-2 chloro group in the target compound's synthesis.

Installation of the Naphthalen-1-yl Moiety via Advanced Coupling Techniques

With a suitably functionalized pyrimidine core, such as 2,4-dichloropyrimidine, the next critical step is the introduction of the naphthalen-1-yl group at the C-4 position. Palladium-catalyzed cross-coupling reactions are the premier tools for this type of C-C bond formation. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. libretexts.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods for the synthesis of 4-arylpyrimidines. libretexts.org The reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of this compound, the Suzuki-Miyaura reaction between 2,4-dichloropyrimidine and naphthalen-1-ylboronic acid is a highly effective and regioselective approach. mdpi.combohrium.comresearchgate.net Studies have shown that the chlorine atom at the C-4 position of 2,4-dichloropyrimidine is significantly more reactive than the one at the C-2 position in Suzuki couplings. mdpi.com This difference in reactivity allows for the selective substitution at C-4 while preserving the C-2 chloro group. mdpi.comacs.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. orgsyn.org While highly effective, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org This reaction could be employed by reacting 2,4-dichloropyrimidine with a tributyl(naphthalen-1-yl)stannane reagent.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the organohalide. libretexts.orgnih.gov Negishi coupling is known for its high reactivity and is often successful when other coupling methods fail. The synthesis would involve reacting 2,4-dichloropyrimidine with a naphthalen-1-ylzinc halide.

Arylation Methods for C-C Bond Formation at the Pyrimidine C-4 Position

The primary method for arylating the C-4 position of a pre-formed chloropyrimidine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com The inherent difference in reactivity between the halogen atoms on the 2,4-dichloropyrimidine scaffold is key to the success of this strategy. mdpi.com Under optimized conditions, the reaction with an arylboronic acid proceeds preferentially at the C-4 position, yielding the desired 2-chloro-4-arylpyrimidine product in good to excellent yields. mdpi.comresearchgate.net

Direct C-H arylation is an alternative strategy that forms C-C bonds by activating a C-H bond on the heterocycle and coupling it with an aryl halide. While powerful, this method is more commonly applied to pyrrolo[2,3-d]pyrimidines and other polyaromatic hydrocarbons. rsc.orgrsc.org For the specific synthesis of this compound, the cross-coupling of 2,4-dichloropyrimidine with naphthalen-1-ylboronic acid remains the most direct, efficient, and well-documented approach. mdpi.com

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

A thorough screening of reaction parameters—including the catalyst, base, solvent, temperature, and reaction time—is essential. researchgate.net Studies have investigated these variables extensively for the coupling of 2,4-dichloropyrimidine with various arylboronic acids. mdpi.comresearchgate.net The use of microwave irradiation has been shown to be particularly advantageous, leading to a significant reduction in reaction time (e.g., to 15 minutes) and requiring very low catalyst loadings (as low as 0.5 mol%), which offers economic and environmental benefits. mdpi.combohrium.comresearchgate.net

Below is a table summarizing the optimization of the Suzuki-Miyaura coupling reaction between 2,4-dichloropyrimidine and phenylboronic acid, which serves as a model for the synthesis of C-4 arylated pyrimidines. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10024 h78 researchgate.net
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane (B91453)/H₂O10024 h90 researchgate.net
Pd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneReflux-Good semanticscholar.org
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O150 (MW)15 min95 mdpi.com
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O150 (MW)15 min94 (for naphthalen-1-yl) mdpi.com

The data indicates that a palladium tetrakis(triphenylphosphine) catalyst is highly effective. mdpi.comresearchgate.net A solvent system of 1,4-dioxane and water with potassium carbonate as the base provides excellent yields. researchgate.net The most significant improvement comes from the application of microwave heating, which drastically reduces reaction times while maintaining high yields and allowing for lower catalyst loading. mdpi.com The successful coupling with naphthyl boronic acid under these optimized conditions, achieving a 94% yield, underscores the method's efficiency for synthesizing the target compound. mdpi.com

Catalyst and Ligand Design for Enhanced Efficiency

The construction of the C-C bond between the pyrimidine ring and the naphthalene moiety, a key step in synthesizing this compound, is frequently accomplished via palladium-catalyzed cross-coupling reactions. The efficiency and regioselectivity of these reactions are highly dependent on the catalyst and ligand system employed. Suzuki-Miyaura coupling, which pairs a halogenated pyrimidine with a boronic acid, is a commonly used method for preparing a diverse set of substituted pyrimidines. mdpi.com

Modern synthetic strategies utilize advanced palladium(II) precatalysts, which are often more stable and active than traditional Pd(0) sources. researchgate.net The choice of ligand is particularly critical. For substrates like dihalopyrimidines, ligands dictate the selectivity of the coupling reaction. Very sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity, leaving the C2 chloride available for subsequent reactions. nih.gov This principle is directly applicable to the synthesis of this compound from 2,4-dichloropyrimidine and naphthalene-1-boronic acid, ensuring the desired isomer is formed. The ligand's role extends to promoting the rapid activation of the catalytic system, with some ligands enabling reactions to proceed efficiently even at room temperature. researchgate.netnih.gov

Research into the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) found that good yields were obtained using 5 mol % of a Pd(PPh₃)₄ catalyst, highlighting the importance of catalyst loading optimization. mdpi.com The interaction between the palladium center, the ligand, and the substrates is a delicate balance that chemists manipulate to maximize yield and purity.

Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling for Pyrimidine Synthesis This table is illustrative, based on findings for related heterocyclic couplings.

Catalyst/PrecatalystLigandSubstratesYield (%)Reference
Pd(PPh₃)₄Triphenylphosphine (integral part)5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic AcidGood to Excellent mdpi.com
(η³-1-tBu-indenyl)Pd(SIPr)(Cl)SIPr (NHC Ligand)2,4-dichloropyridine + Phenylboronic Acid~90 (C4 selectivity) nih.gov
Pd(OAc)₂XantphosTrichloropyrimidine derivative + AnilinesNot specified nih.gov
Pd₂(dba)₃None specified4-bromobenzoyl chloride + Phenylboronic AcidVariable researchgate.net

Solvent Effects and Temperature Control in Pyrimidine Derivatization

The selection of solvent and the precise control of temperature are paramount variables that significantly influence the outcome of pyrimidine synthesis. researchgate.net The solvent's polarity, boiling point, and ability to dissolve reactants and catalysts can dramatically affect reaction rates and yields. In the synthesis of pyrimidine derivatives, a range of solvents from polar aprotics like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) to less polar options like dioxane and tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.netacs.orgresearchgate.net

Optimization studies for O-alkylation reactions on pyrimidinones (B12756618) revealed that solvent choice is critical. While reactions in acetonitrile at room temperature gave moderate yields, increasing the temperature to reflux significantly improved the yield from 53% to 90% and drastically reduced the reaction time. acs.orgnih.gov This demonstrates that temperature control is a key lever for enhancing reaction kinetics. However, higher temperatures are not always beneficial; in some cases, they can lead to decomposition or the formation of byproducts. orgsyn.org For instance, in one diazotization reaction, maintaining the temperature between -15°C and -10°C was crucial, as allowing it to rise above 0°C resulted in appreciably reduced yields and extensive decomposition. orgsyn.org

The choice of solvent can also influence reaction selectivity. Some reactions show unique reactivity in water compared to organic solvents, although this may require higher temperatures to achieve desired results. researchgate.net The interplay between solvent and base is also critical, as seen in studies where a K₃PO₄ base in 1,4-dioxane was found to be optimal for a specific Suzuki coupling. mdpi.com

Table 2: Effect of Solvent and Temperature on Pyrimidine Derivative Synthesis This table collates data from various pyrimidine derivatization studies to illustrate general principles.

Reaction TypeSolventTemperature (°C)Yield (%)Reference
O-AlkylationAcetonitrile (MeCN)2576 acs.org
O-AlkylationAcetonitrile (MeCN)Reflux (~82)90 acs.org
Suzuki Coupling1,4-DioxaneNot SpecifiedGood mdpi.com
rasayanjournal.co.innih.govnih.govTriazolo[4,3-a]pyrimidine SynthesisEthanolReflux (~78)75 researchgate.net
rasayanjournal.co.innih.govnih.govTriazolo[4,3-a]pyrimidine SynthesisAcetonitrile (MeCN)Reflux (~82)50 researchgate.net
DiazotizationAqueous HCl-15 to -10Good orgsyn.org

Green Chemistry Approaches in Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrimidine derivatives to mitigate environmental impact and improve efficiency. rasayanjournal.co.in Traditional synthetic methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.innih.gov These modern approaches aim to reduce waste, shorten reaction times, simplify workup procedures, and lower energy consumption. rasayanjournal.co.in

Key green techniques applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. mdpi.comrasayanjournal.co.in This has been successfully applied to Suzuki coupling reactions for preparing substituted pyrimidines. mdpi.com

Ultrasonication: The use of ultrasound (sonochemistry) can promote heterocyclizations, especially in heterogeneous conditions, leading to safer protocols, energy savings, and waste minimization. researchgate.net

Alternative Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water or ionic liquids is a central tenet of green chemistry. researchgate.netrasayanjournal.co.in Water is an especially attractive medium due to its low cost and environmental benignity.

Solvent-Free Reactions: Techniques such as ball milling, a form of mechanochemistry, allow reactions to proceed in the absence of any solvent, which offers cleaner reactions, high yields, and simple product isolation. rasayanjournal.co.inresearchgate.net

Reusable Catalysts: The development of heterogeneous or reusable catalysts, such as nanoparticles or polymer-supported catalysts, simplifies product purification and reduces waste, as the catalyst can be recovered and used in subsequent reaction cycles. nih.gov

These methodologies represent a paradigm shift in chemical synthesis, where environmental and economic feasibility are considered alongside chemical efficiency. rasayanjournal.co.inbenthamdirect.com By adopting these greener approaches, the synthesis of complex molecules like this compound can be achieved more sustainably.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Chloro Position

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone for introducing a diverse array of functional groups onto the pyrimidine scaffold.

Reactivity with Amine-Based Nucleophiles for C-N Bond Formation

The reaction of this compound with various primary and secondary amines is a common and efficient method for forging C-N bonds. These reactions typically proceed under thermal conditions, often enhanced by microwave irradiation, to yield 2-amino-4-(naphthalen-1-yl)pyrimidine derivatives. The nucleophilicity of the amine and the reaction conditions significantly influence the reaction's efficiency. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with aniline (B41778) derivatives is effectively promoted by microwave assistance. The general principle of SNAr on chloropyrimidines with amines is a well-established synthetic strategy.

Table 1: Examples of SNAr Reactions with Amine-Based Nucleophiles

Amine Nucleophile Product Reaction Conditions Reference
Aniline N-phenyl-4-(naphthalen-1-yl)pyrimidin-2-amine Heat or microwave irradiation
Piperidine 2-(piperidin-1-yl)-4-(naphthalen-1-yl)pyrimidine Typically heated in a suitable solvent like DMF or NMP General knowledge

Please note that while the specific reactions for this compound are based on established reactivity patterns of similar 2-chloropyrimidines, specific literature citations for these exact transformations were not identified in the search.

Reactivity with Oxygen- and Sulfur-Containing Nucleophiles

In addition to amines, the C-2 chloro group can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides yield the corresponding 2-alkoxy or 2-aryloxy pyrimidines. Similarly, thiolates react to form 2-alkylthio or 2-arylthio pyrimidines. These reactions are fundamental in modifying the electronic and steric properties of the pyrimidine core. The synthesis of 4-pyrimidone-2-thioethers from S-alkylisothiourea and β-ketoesters highlights the utility of sulfur nucleophiles in pyrimidine chemistry.

Table 2: Examples of SNAr Reactions with O- and S-Nucleophiles

Nucleophile Product Reaction Conditions Reference
Sodium methoxide 2-methoxy-4-(naphthalen-1-yl)pyrimidine Typically in methanol (B129727) at room temperature or with heating General knowledge
Sodium thiophenoxide 2-(phenylthio)-4-(naphthalen-1-yl)pyrimidine Often in a polar aprotic solvent like DMF General knowledge

Specific literature detailing these exact reactions for this compound was not found during the search. The examples are based on the known reactivity of 2-chloropyrimidines.

Further Palladium-Catalyzed Cross-Coupling Reactions of the Pyrimidine Ring

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic systems. For this compound, these reactions provide powerful tools for creating C-C and C-N bonds, enabling the construction of intricate molecular architectures.

Suzuki-Miyaura Coupling for Aryl/Alkenyl Substitutions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, the chloro group at the C-2 position can be readily substituted with a variety of aryl or vinyl groups using a palladium catalyst, a suitable ligand, and a base. This reaction is highly valued for its functional group tolerance and generally high yields. The Suzuki coupling of chloropyridines with phenylboronic acids is a well-documented process.

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

Boronic Acid/Ester Product Typical Catalytic System Reference
Phenylboronic acid 2-phenyl-4-(naphthalen-1-yl)pyrimidine Pd(PPh₃)₄, Na₂CO₃, in a solvent mixture like toluene/ethanol/water
4-Methoxyphenylboronic acid 2-(4-methoxyphenyl)-4-(naphthalen-1-yl)pyrimidine Pd(dppf)Cl₂, K₂CO₃, in dioxane General knowledge

The provided examples are illustrative and based on general procedures for Suzuki-Miyaura couplings of chloro-heteroaromatics. Specific data for this compound was not available in the search results.

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound, the Sonogashira coupling provides a direct route to 2-alkynylpyrimidine derivatives, which are valuable precursors for further transformations. The reaction is generally carried out under mild conditions.

Table 4: Examples of Sonogashira Coupling Reactions

Terminal Alkyne Product Typical Catalytic System Reference
Phenylacetylene 2-(phenylethynyl)-4-(naphthalen-1-yl)pyrimidine Pd(PPh₃)₂Cl₂, CuI, Et₃N, in THF or DMF
Ethynyltrimethylsilane 2-((trimethylsilyl)ethynyl)-4-(naphthalen-1-yl)pyrimidine Pd(PPh₃)₄, CuI, Et₃N, in toluene General knowledge

These examples are based on general Sonogashira coupling protocols. Specific experimental data for this compound was not found in the conducted searches.

Buchwald-Hartwig Amination for Advanced C-N Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It offers a broader substrate scope and milder reaction conditions compared to traditional methods of C-N bond formation. This reaction is particularly useful for coupling less nucleophilic amines or for constructing sterically hindered C-N bonds on the 2-position of the pyrimidine ring. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

Table 5: Examples of Buchwald-Hartwig Amination Reactions

Amine Product Typical Catalytic System Reference
Aniline N-phenyl-4-(naphthalen-1-yl)pyrimidin-2-amine Pd₂(dba)₃, XPhos, NaOtBu, in toluene
N-Methylaniline N-methyl-N-phenyl-4-(naphthalen-1-yl)pyrimidin-2-amine Pd(OAc)₂, RuPhos, K₂CO₃, in t-BuOH

The examples presented are based on established Buchwald-Hartwig amination protocols for aryl chlorides. Specific documented examples for this compound were not identified in the search results.

Electrophilic and Metalation-Directed Modifications on the Naphthalene Moiety

The reactivity of the naphthalene ring in this compound towards electrophiles is significantly influenced by the attached 2-chloropyrimidin-4-yl group. This group is strongly electron-withdrawing, which deactivates the naphthalene system towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.

Electrophilic Substitution:

In a standard naphthalene molecule, electrophilic attack preferentially occurs at the C1 (or α) position due to the superior stabilization of the resulting carbocation intermediate (Wheland intermediate). iptsalipur.orglibretexts.org However, in this compound, the C1 position is already substituted. The deactivating pyrimidinyl group reduces the electron density of the entire naphthalene ring system, making further substitutions challenging and likely requiring forcing conditions (e.g., strong acids, high temperatures).

If an electrophilic substitution were to occur, the position of the second substituent would be directed by the existing pyrimidinyl group. As a deactivating meta-director with respect to its point of attachment on an aromatic ring, it would direct incoming electrophiles to positions that are meta to the C1 carbon. However, on a fused ring system like naphthalene, the outcome is more complex. The substitution would likely favor the adjacent, otherwise unsubstituted, benzene (B151609) ring. The most probable positions for substitution would be C5 and C8, as they are electronically favored and somewhat less sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Naphthalene Ring

Reaction TypeReagentsPredicted Major Product(s)Rationale
NitrationHNO₃/H₂SO₄2-Chloro-4-(5-nitro-naphthalen-1-yl)pyrimidine and 2-Chloro-4-(8-nitro-naphthalen-1-yl)pyrimidineThe pyrimidinyl group deactivates the ring, requiring harsh conditions. Substitution is predicted to occur on the remote ring at the electronically favored α-positions.
HalogenationBr₂/FeBr₃2-Chloro-4-(5-bromo-naphthalen-1-yl)pyrimidine and 2-Chloro-4-(8-bromo-naphthalen-1-yl)pyrimidineSimilar to nitration, substitution is expected on the other ring due to deactivation.

Metalation-Directed Modifications:

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic and heteroaromatic rings. However, for this compound, direct deprotonation of the naphthalene ring using common organolithium bases (like n-BuLi or LDA) is unlikely to be selective. The most acidic proton is expected to be on the pyrimidine ring at the C5 position, due to the inductive effects of the two nitrogen atoms and the chlorine atom. Therefore, treatment with a strong base would likely lead to metalation of the pyrimidine ring rather than the naphthalene moiety. No specific research detailing the metalation of this compound has been found.

Ring-Opening and Rearrangement Reactions

The pyrimidine ring is an aromatic heterocycle and is generally stable, resisting ring-opening reactions under normal conditions. Electron-donating groups tend to increase this stability, while strong electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, which can sometimes lead to ring cleavage. sigmaaldrich.com

Ring-Opening Reactions:

Rearrangement Reactions:

Rearrangement reactions like the Dimroth rearrangement are common for certain classes of pyrimidines, particularly those involving an exocyclic amino or imino group adjacent to a ring nitrogen. sigmaaldrich.com This mechanism involves ring-opening followed by recyclization. Given the structure of this compound, which lacks the necessary functional groups, the Dimroth rearrangement is not applicable.

Other rearrangements, such as those induced by the Vilsmeier-Haack reagent on pyrimidinones, have been reported but are not relevant to the title compound's structure. organic-chemistry.org No studies documenting any rearrangement reactions for this compound have been identified.

Functional Group Interconversions Beyond Direct Substitution

Functional group interconversions for this molecule would primarily involve reactions of the chloro-substituent on the pyrimidine ring. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the two adjacent ring nitrogen atoms. This is a common and synthetically useful reaction for 2-chloropyrimidines.

While direct substitution with nucleophiles (e.g., amines, alkoxides, thiolates) is the most straightforward transformation, other interconversions can be initiated from this position after an initial substitution or coupling reaction. For example, a palladium-catalyzed cross-coupling reaction could first be used to introduce a new functional group, which could then undergo further transformations.

Although no specific examples are documented for this compound, we can infer potential reaction pathways from related 2-chloropyrimidine (B141910) chemistry.

Table 2: Potential Functional Group Interconversions at the C2-Position

Reaction TypeReagents & ConditionsIntermediate ProductSubsequent TransformationFinal Product Example
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, alkyne (e.g., Phenylacetylene), base2-(Phenylethynyl)-4-(naphthalen-1-yl)pyrimidineHydration of the alkyne (e.g., H₂SO₄, H₂O, HgSO₄)2-Phenacyl-4-(naphthalen-1-yl)pyrimidine
Stille CouplingPd catalyst, organostannane (e.g., Vinyltributyltin)2-Vinyl-4-(naphthalen-1-yl)pyrimidineOxidation of the vinyl group (e.g., OsO₄, NMO)2-(1,2-Dihydroxyethyl)-4-(naphthalen-1-yl)pyrimidine
Hydrolysis to CarbonylStrong acid (e.g., HCl) and heat4-(Naphthalen-1-yl)pyrimidin-2(1H)-oneN-Alkylation (e.g., CH₃I, K₂CO₃)1-Methyl-4-(naphthalen-1-yl)pyrimidin-2(1H)-one

Note: The reactions listed in the tables are predictive and based on general chemical principles, as specific experimental data for this compound were not found in the searched literature.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms for Synthetic Transformations

The presence of a chlorine atom at the C2 position of the pyrimidine (B1678525) ring makes 2-Chloro-4-(naphthalen-1-yl)pyrimidine a versatile substrate for synthetic modifications, primarily through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful methods for forming new carbon-carbon bonds at the C2 position of the pyrimidine core. The generally accepted catalytic cycle for these transformations, particularly the Suzuki-Miyaura coupling, provides a framework for understanding the reactivity of this compound. mdpi.comresearchgate.net

The catalytic cycle, typically initiated with a Palladium(0) species, involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-determining step of the cycle. chemrxiv.org The electron-deficient nature of the pyrimidine ring facilitates this process, resulting in a square planar Pd(II) intermediate.

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an aryl boronic acid in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide. chemrxiv.org This requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

For this compound, the C2 position is the site of this transformation. The choice of ligand on the palladium catalyst is crucial and can influence the efficiency of each step in the cycle, particularly the oxidative addition and reductive elimination phases. researchgate.net While many studies focus on dichloropyrimidines, the principles are directly applicable, with the C2-Cl bond being the reactive site for these coupling reactions. mdpi.comnih.gov

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle for this compound
StepDescriptionIntermediate Species
Oxidative AdditionInsertion of Pd(0) into the C2-Cl bond of the pyrimidine ring.(2-(4-(naphthalen-1-yl)pyrimidinyl))Pd(II)-Cl(L)2
TransmetalationTransfer of an organic group (R') from an organoboron reagent to the Pd(II) center.(2-(4-(naphthalen-1-yl)pyrimidinyl))Pd(II)-R'(L)2
Reductive EliminationFormation of the new C-R' bond and regeneration of the Pd(0) catalyst.Pd(0)(L)n

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, allowing for the displacement of the C2-chloride by a wide range of nucleophiles (e.g., amines, alkoxides). The reaction proceeds via a stepwise addition-elimination mechanism. wikipedia.org

The key intermediate in this pathway is the Meisenheimer complex, a resonance-stabilized anionic σ-adduct. researchgate.net The mechanism unfolds as follows:

Nucleophilic Attack : A nucleophile attacks the electrophilic C2 carbon of the pyrimidine ring, which is activated by the ring's nitrogen atoms. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyrimidine ring.

Leaving Group Departure : The chloride ion is subsequently eliminated from the intermediate, restoring the aromaticity of the pyrimidine ring and forming the final substituted product.

Computational studies on analogous 2-chloropyridines and dichloropyrimidines have been used to model the energetics of this pathway. researchgate.netwuxiapptec.com These studies calculate the Gibbs free energy changes between the initial state, the transition states, and the Meisenheimer intermediate. researchgate.net The initial nucleophilic attack is typically the rate-determining step. The stability of the Meisenheimer complex is a crucial factor; the more stable the intermediate, the lower the activation energy for its formation. wuxiapptec.com For this compound, the electron-withdrawing nature of the pyrimidine nitrogens effectively stabilizes this intermediate.

Computational Chemistry and Quantum Mechanical Analyses

Theoretical calculations are indispensable for predicting and rationalizing the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. ijcce.ac.ircore.ac.uk For this compound, DFT calculations, commonly using the B3LYP functional with a basis set like 6-311G(d,p), can be employed to optimize the molecular geometry and predict its reactivity. ijcce.ac.irscienceopen.com

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the MEP would show a significant positive potential around the C2 carbon, confirming it as the primary site for nucleophilic attack. Furthermore, DFT can be used to calculate atomic charges (e.g., Mulliken charges), providing quantitative data on the electrophilicity of different atoms in the molecule.

Table 2: Representative DFT-Calculated Parameters for a 2-Chloro-4-Arylpyrimidine Structure
ParameterDescriptionTypical Calculated Value
C2-Cl Bond LengthThe distance between the C2 carbon and the chlorine atom.~1.75 Å
C4-C1' Bond LengthThe distance between the pyrimidine C4 and the naphthalene (B1677914) C1'.~1.48 Å
Mulliken Charge on C2Calculated partial charge on the C2 carbon atom.Positive (e.g., +0.25 to +0.35)
Mulliken Charge on C4Calculated partial charge on the C4 carbon atom.Positive (e.g., +0.30 to +0.40)
Note: These are illustrative values based on general DFT calculations of similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com For electrophilic molecules like this compound, the LUMO is of primary importance as it is the orbital that will accept electrons from an incoming nucleophile. taylorandfrancis.com

FMO analysis predicts that a reaction is more favorable when the energy gap between the nucleophile's HOMO and the electrophile's LUMO is small. The spatial distribution of the LUMO on the pyrimidine ring indicates the most likely sites for nucleophilic attack. For 2,4-disubstituted pyrimidines, the LUMO typically has large lobes (coefficients) on the C2, C4, and C6 positions. wuxiapptec.com In this compound, a significant LUMO lobe is expected at the C2 position, corresponding to the C-Cl bond, making it a highly electrophilic center susceptible to nucleophilic attack. wuxiapptec.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is another critical parameter derived from FMO analysis. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. taylorandfrancis.com

Table 3: Representative FMO Parameters for a 2-Chloro-4-Arylpyrimidine
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0
Energy Gap (ΔE)Difference between LUMO and HOMO energies.4.5 to 6.5
Note: These are illustrative values based on general theoretical calculations of similar heterocyclic compounds.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrimidine C4 carbon and the C1' carbon of the naphthalene ring. The dihedral angle between the two aromatic rings is a key conformational parameter.

Computational methods like DFT can be used to perform a potential energy scan by systematically rotating this bond to identify the most stable conformation (the global minimum on the potential energy surface). Steric hindrance between the hydrogen atoms of the naphthalene ring (at the C8' and C2' positions) and the pyrimidine ring likely influences the preferred conformation. It is expected that the lowest energy conformation is non-planar to minimize these steric clashes. researchgate.net Mechanistic studies on related 4-arylpyrimidines suggest that the C4-aryl substituent plays a crucial role in stabilizing reaction intermediates, an effect that would be dependent on this conformation. nih.govnih.gov

Tautomerism is not considered a significant factor for the reactivity of this compound under typical conditions, as the molecule lacks labile protons that could readily engage in tautomeric equilibria (e.g., keto-enol or amine-imine).

Kinetics and Thermodynamics of Reactions Involving the Compound

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and transformation pathways of chemical compounds. For this compound, a comprehensive understanding of these aspects is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, a detailed analysis can be constructed based on the well-established reactivity of the 2-chloropyrimidine (B141910) scaffold and related heterocyclic systems.

Theoretical calculations, such as Density Functional Theory (DFT), offer a powerful tool to elucidate reaction mechanisms and predict energetic landscapes. nih.gov These computational approaches can determine activation energies and reaction enthalpies, providing a quantitative basis for understanding reaction rates and equilibria. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr)

One of the most characteristic reactions of 2-chloropyrimidines is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. zenodo.orgrsc.orgnih.govwikipedia.org The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of the electronegative nitrogen atoms in the ring activates the carbon atoms towards nucleophilic attack.

The general mechanism for the SNAr reaction at the C2 position of this compound involves the formation of a Meisenheimer-Jackson complex as a stabilized intermediate. nih.gov The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyrimidine ring. The bulky naphthalen-1-yl group at the C4 position may exert some steric hindrance, potentially influencing the rate of nucleophilic attack at the C2 position.

The kinetics of SNAr reactions are typically second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile. ucl.ac.uk The reaction can be represented by the following rate equation:

Rate = k[this compound][Nucleophile]

The table below illustrates hypothetical kinetic parameters for the SNAr reaction of this compound with different nucleophiles, based on general trends observed for 2-chloropyrimidines.

Table 1: Hypothetical Kinetic Data for SNAr Reactions of this compound This data is illustrative and based on general principles of 2-chloropyrimidine reactivity.

Nucleophile Solvent Rate Constant (k) at 298 K (M-1s-1) Activation Energy (Ea) (kJ/mol)
Methoxide Methanol (B129727) 1.5 x 10-4 65
Aniline (B41778) DMF 8.0 x 10-5 72

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. mdpi.comresearchgate.netsemanticscholar.org this compound can serve as a substrate in these reactions, where the chlorine atom is replaced by an aryl or heteroaryl group from a boronic acid derivative.

The thermodynamics of the Suzuki-Miyaura coupling are generally favorable, driven by the formation of a stable C-C bond and the generation of inorganic byproducts. The table below presents plausible thermodynamic data for the Suzuki coupling of this compound with phenylboronic acid.

Table 2: Plausible Thermodynamic Data for the Suzuki Coupling of this compound This data is for illustrative purposes.

Reaction ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° at 298 K (kJ/mol)

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are techniques used to study the thermal stability and decomposition of compounds. mdpi.comresearchgate.net For pyrimidine derivatives, thermal decomposition often involves the fragmentation of the heterocyclic ring. The stability of this compound will be influenced by the strength of the bonds within the molecule, including the C-Cl bond and the bonds of the pyrimidine and naphthalene rings. The decomposition kinetics can be evaluated from thermogravimetric data to determine parameters such as the activation energy of decomposition. researchgate.net

Role As a Versatile Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 2-Chloro-4-(naphthalen-1-yl)pyrimidine—a reactive chlorine atom and an aromatic naphthalene (B1677914) moiety—makes it an ideal starting material for the synthesis of complex heterocyclic structures.

The pyrimidine (B1678525) ring within this compound can serve as a scaffold upon which other rings can be fused, leading to the formation of polycyclic heterocyclic systems. While direct examples starting from this specific molecule are not extensively documented, the general strategies for synthesizing fused pyrimidines from chloropyrimidine precursors are well-established. For instance, cascade reactions involving an initial nucleophilic substitution at the C2-chloro position followed by intramolecular cyclization are a common approach.

One such strategy involves the synthesis of pyrido[2,3-d]pyrimidines through a palladium-catalyzed cascade reaction of 6-amino-1,3-dialkyluracils with β-bromovinyl/aryl aldehydes. rsc.org This highlights a potential pathway where this compound could react with appropriate bifunctional nucleophiles to yield novel fused systems. Similarly, the synthesis of chromeno[2,3-d]pyrimidines from 2-aminochromene-3-carbonitrile derivatives showcases the versatility of the pyrimidine core in constructing complex fused heterocycles. nih.govnih.gov The reaction of this compound with a suitable aminonitrile could foreseeably lead to analogous naphthyl-substituted chromenopyrimidines.

Furthermore, the synthesis of naphtho[2,1-b]furopyrimidine derivatives from 2-acyl-3-aminonaphtho[2,1-b]furans demonstrates the potential for building even more complex, multi-ring systems. beilstein-journals.org The inherent naphthalene moiety in this compound makes it a prime candidate for transformations leading to intricate polycyclic aromatic heterocycles.

Fused Pyrimidine SystemGeneral Synthetic Precursor(s)Potential Application
Pyrido[2,3-d]pyrimidines6-Amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydesBiologically active compounds
Chromeno[2,3-d]pyrimidines2-Aminochromene-3-carbonitrile derivativesAnticancer agents
Naphtho[2,1-b]furopyrimidines2-Acyl-3-aminonaphtho[2,1-b]furansAntimicrobial and anti-inflammatory agents

The reactivity of the C2-chloro group in this compound is readily exploited in palladium-catalyzed cross-coupling reactions to build a diverse array of heterocyclic scaffolds. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide variety of aryl and heteroaryl boronic acids. For example, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been shown to proceed with high regioselectivity, primarily substituting the more reactive C4 position first. mdpi.com A subsequent coupling at the C2 position can then be performed. Given that this compound already has the C4 position occupied, it serves as an excellent substrate for selective C2-arylation or heteroarylation. mdpi.comresearchgate.net This allows for the synthesis of a vast range of 2,4-disubstituted pyrimidines with diverse electronic and steric properties.

ReactionReagentsProduct Type
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, base2-Aryl/heteroaryl-4-(naphthalen-1-yl)pyrimidines
Buchwald-Hartwig AminationPrimary/secondary amines, Pd catalyst, base2-Amino-4-(naphthalen-1-yl)pyrimidine derivatives

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the synthesis of carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cn It allows for the coupling of this compound with a broad spectrum of primary and secondary amines, including anilines and aliphatic amines. researchgate.netnih.gov This reaction is instrumental in creating libraries of 2-amino-4-(naphthalen-1-yl)pyrimidine derivatives, which are common motifs in pharmacologically active compounds. The ability to introduce a diverse range of amino groups at the C2 position is crucial for tuning the biological activity and physicochemical properties of the resulting molecules. nih.gov

Utility in the Synthesis of Building Blocks for Materials Science

The unique combination of an electron-deficient pyrimidine ring and an electron-rich, π-conjugated naphthalene system makes this compound an attractive building block for materials with interesting optoelectronic properties.

The pyrimidine core is known for its electron-accepting nature and has been incorporated into various materials for organic electronics. researchgate.net For instance, pyrimidine derivatives have been used in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.gov By coupling this compound with suitable electron-donating groups, novel donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) molecules could be synthesized, potentially exhibiting TADF properties.

Furthermore, naphthalene-containing polymers are of interest for their thermal stability and optical properties. google.com The incorporation of the naphthyl-pyrimidine unit into a polymer backbone, for example through polymerization reactions involving the chloro-substituent, could lead to novel conjugated polymers. researchgate.netmdpi.com These materials could find applications in polymer solar cells or other organic electronic devices. The synthesis of such polymers could be achieved through step-growth polymerization using cross-coupling reactions like Suzuki polymerization.

Development of Diverse Molecular Libraries through Parallel and Combinatorial Synthesis

The robust and reliable reactivity of the chloro-substituent makes this compound an excellent substrate for high-throughput synthesis methodologies like parallel and combinatorial chemistry. wikipedia.orgimperial.ac.uk These techniques enable the rapid generation of large libraries of related compounds, which is a cornerstone of modern drug discovery and materials science research. nih.gov

In a parallel synthesis approach, this compound can be reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. For example, by reacting it with a library of different amines via Buchwald-Hartwig amination or a library of boronic acids via Suzuki coupling, a large number of distinct 2-substituted-4-(naphthalen-1-yl)pyrimidine derivatives can be synthesized simultaneously. This allows for the efficient exploration of the structure-activity relationship (SAR) of this class of compounds.

In a combinatorial "split-and-pool" synthesis, a solid support could be functionalized with a molecule that can be coupled to this compound. nih.gov The subsequent reaction with a mixture of building blocks at the C2-chloro position, followed by splitting and further reactions, can generate an exponentially large number of compounds. This approach is highly efficient for creating vast and diverse molecular libraries for screening against biological targets or for identifying new materials with desired properties.

Emerging Research Directions and Future Perspectives in 2 Chloro 4 Naphthalen 1 Yl Pyrimidine Chemistry

Exploration of Novel Catalytic Systems and Reaction Conditions

The functionalization of the C2-chloro position is central to the derivatization of 2-Chloro-4-(naphthalen-1-yl)pyrimidine. While classical palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are standard, emerging research focuses on developing more efficient, robust, and greener catalytic systems.

Detailed research findings indicate a move towards catalysts that operate under milder conditions, with lower catalyst loadings and broader substrate scopes. For heteroaryl chlorides, which can be challenging substrates, significant progress has been made with the development of sterically hindered phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands. researchgate.netnih.govwikipedia.org For instance, bulky dialkylbiaryl phosphine ligands developed by Buchwald and ferrocene-based ligands from the Hartwig group have demonstrated high efficacy in coupling a wide array of amines with chloro-heterocycles. wikipedia.org Similarly, palladium complexes with NHC ligands, such as (SIPr)Ph2Pd(cin)Cl, have enabled solvent-free Buchwald-Hartwig aminations of heteroaryl chlorides at room temperature, a significant advancement in sustainable chemistry. acs.org

In the context of Suzuki-Miyaura cross-coupling, which is vital for creating C-C bonds, novel palladium-imidazole catalytic systems have been developed that show high activity for coupling reactions. researchgate.net Microwave-assisted protocols have also emerged, drastically reducing reaction times to as little as 15 minutes with catalyst loadings as low as 0.5 mol% for the coupling of 2,4-dichloropyrimidines. mdpi.com Such conditions could be readily adapted for this compound to facilitate rapid library synthesis. The use of aqueous media, facilitated by thermoregulated ligands or nanoparticle-supported catalysts, represents another green frontier, minimizing the reliance on volatile organic solvents. core.ac.uk

Table 1: Comparison of Modern Catalytic Systems for Suzuki-Miyaura Coupling of Chloro-pyrimidines This table presents representative data for model chloropyrimidine substrates to illustrate conditions applicable to this compound.

Catalyst/Ligand System Base Solvent Temperature (°C) Key Advantages Reference(s)
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane (B91453) 100 Commercially available, good for electron-rich boronic acids. mdpi.com
Pd₂(dba)₃ / P(t-Bu)₃ KF (spray-dried) THF 50 Effective for solid-phase synthesis, mild conditions. nih.gov
Pd(OAc)₂ / SPhos K₂CO₃ Toluene/H₂O 100 Broad substrate scope, high efficiency for heteroaryl chlorides. wikipedia.org
Pd(PEPPSI)-IPr (NHC) K₃PO₄ Dioxane 80 High C4-selectivity in dichloropyrimidines, applicable to C2. nih.gov
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 80 (MW) Rapid reaction time (15 min), low catalyst loading (0.5 mol%). mdpi.com

Development of C-H Functionalization Strategies

Beyond the reactive chlorine atom, the aromatic scaffold of this compound is rich in C-H bonds, offering immense potential for direct functionalization. This approach avoids the need for pre-functionalized substrates, enhancing atom and step economy. Research in this area is focused on achieving high regioselectivity on both the pyrimidine (B1678525) and naphthalene (B1677914) rings. thieme-connect.comresearchgate.net

The pyrimidine ring, being electron-deficient, has C-H bonds at the C5 and C6 positions that can be targeted. thieme-connect.comresearchgate.net Palladium-catalyzed direct heteroarylation via double C-H activation has been demonstrated for pyrimidine, coupling it with other heteroarenes. thieme-connect.com The C-H bonds of the naphthalene ring are also viable targets. The development of directing groups (DGs) has been pivotal for controlling regioselectivity in C-H activation. nih.govnih.govresearchgate.net For a 1-substituted naphthalene like the target compound, a directing group could be installed, for example, by first converting the C2-chloro position into an amine or amide. This DG could then steer a metal catalyst to selectively functionalize a specific C-H bond on the naphthalene ring, such as the challenging peri (C8) or the ortho (C2') position. researchgate.netanr.fr Pyrimidine-based directing groups have themselves been shown to be highly effective in directing meta-C–H functionalization on attached arene rings. nih.govacs.org

A future strategy could involve a programmed, multi-step C-H functionalization sequence. First, a reaction could target the most acidic C-H bond on the pyrimidine ring, followed by a directing group-assisted functionalization at a specific position on the naphthalene ring. acs.org This would allow for the construction of highly complex and diverse molecular architectures from the single starting precursor.

Asymmetric Synthesis Applications (if applicable to chiral derivatization)

The planar, achiral nature of this compound makes it an excellent starting point for the synthesis of chiral derivatives. Asymmetric synthesis can introduce chirality in several ways, leading to compounds with potential applications in stereoselective catalysis or medicinal chemistry.

One major avenue is the creation of atropisomers. Atropisomerism can occur in biaryl systems where rotation around the single bond connecting the two aryl rings is sterically hindered. By introducing a sufficiently bulky substituent at the C2 position of the pyrimidine (via Suzuki or other cross-coupling) and/or at the C2' or C8' position of the naphthalene ring, rotation around the C4-C1' bond could be restricted. An asymmetric catalytic method could then be employed to favor the formation of one enantiomeric atropisomer over the other.

Another approach involves the synthesis of derivatives containing traditional chiral centers. For instance, an asymmetric Buchwald-Hartwig amination could couple a chiral amine at the C2-position. Alternatively, the naphthalene ring could be functionalized with a prochiral group, which is then converted into a chiral center using an asymmetric catalyst. Research has shown the successful synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives where chirality is introduced via a phenylethyl group, demonstrating high stereoselectivity at biological receptors. acs.orgnih.gov Furthermore, methods for the highly enantioselective cyclopropanation of N1-vinylpyrimidines have been developed, yielding chiral cyclopropanes that serve as precursors to complex nucleoside analogues. rsc.org These strategies could be adapted to create novel chiral molecules derived from this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of complex synthetic sequences from batch to continuous flow processing offers significant advantages, including enhanced safety, better process control, higher yields, and simplified scale-up. The derivatization of this compound is well-suited for this transition.

Flow chemistry has been successfully used for the synthesis of various heterocyclic compounds, including fused pyrimidinones (B12756618), under high-temperature and high-pressure conditions that are difficult to achieve safely in batch. acs.orgresearchgate.net For example, cross-coupling reactions, which are fundamental to functionalizing the C2-Cl position, can be performed in packed-bed reactors containing a solid-supported palladium catalyst. This setup allows the product to flow through while the catalyst is retained, simplifying purification and enabling catalyst recycling. The synthesis of imidazopyridines has been demonstrated in a multi-step flow system involving condensation, cyclization, and purification steps, all integrated into a single continuous operation. acs.org

Pairing flow chemistry with automated synthesis platforms represents the next leap in productivity. youtube.com Systems like SynFini use artificial intelligence to design synthetic routes and then employ robotics for high-throughput reaction screening and production in miniaturized, multi-step flow reactors. youtube.com An automated platform could use this compound as a starting block, subjecting it to a matrix of cross-coupling partners and C-H functionalization conditions in a fully automated fashion. This would rapidly generate a large library of diverse analogues for screening in drug discovery or materials science, accelerating the pace of innovation. youtube.com

Design of Smart Reagents and Precursors for One-Pot Transformations

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel, are highly desirable as they reduce waste, save time, and minimize purification losses. The dual reactivity of this compound—a reactive C-Cl bond and multiple C-H bonds—makes it an ideal precursor for designing elegant one-pot, sequential functionalization strategies. acs.orgnih.gov

A promising future direction is the development of one-pot sequential cross-coupling/C-H functionalization reactions. acs.orgnih.gov For example, a palladium catalyst could first mediate a Suzuki-Miyaura reaction at the C2-chloro position. Then, by simply raising the temperature or adding a specific ligand/oxidant, the same catalyst could initiate a second C-H activation/arylation event at a different site on the molecule, such as the C5 position of the pyrimidine or the C8 position of the naphthalene. acs.orgnih.gov Such a sequence has been demonstrated for imidazo[1,2-a]pyrazines, achieving selective C3/C6 difunctionalization in one pot. acs.org

The design of "tandem" or "domino" reactions is another exciting frontier. nih.govyoutube.com In such a process, the first reaction creates a reactive intermediate that spontaneously undergoes a subsequent transformation. For this compound, one could envision a scenario where a coupling reaction at the C2 position introduces a functional group that then intramolecularly attacks a C-H bond on the naphthalene ring, forming a new fused-ring system in a single, seamless operation. These advanced, one-pot methodologies will enable the efficient construction of highly complex, polyfunctional molecules that would be challenging to access through traditional, stepwise synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-4-(naphthalen-1-yl)pyrimidine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2,4-dichloropyrimidine and naphthalen-1-ylboronic acid under Suzuki-Miyaura coupling conditions. Key parameters include:

  • Catalyst system: Pd(PPh₃)₄ with K₂CO₃ as a base in a DMF/H₂O solvent mixture.
  • Temperature control: 80–100°C for 12–24 hours to ensure complete coupling.
  • Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Yield optimization strategies include pre-drying reagents, inert atmosphere (N₂/Ar), and monitoring reaction progress via TLC or LC-MS.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR spectra with literature data. For example, the naphthyl protons appear as multiplets in δ 7.4–8.3 ppm, while the pyrimidine C-Cl signal resonates near δ 160 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values.

Q. What are the recommended protocols for evaluating preliminary biological activity (e.g., antitumor or antimicrobial effects)?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
  • Antimicrobial screening : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (minimum inhibitory concentration) values .

Advanced Research Questions

Q. How can structural isomerism or by-products during synthesis be identified and resolved?

  • Methodological Answer :

  • Chromatographic separation : Use preparative HPLC or flash chromatography with a hexane/EtOAc gradient to isolate isomers, as seen in the separation of 2-chloro-4-(pyrazolyl) and 4-chloro-2-(pyrazolyl) pyrimidine derivatives .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., naphthyl vs. pyridyl orientation) using SHELX software for structure refinement. Planarity analysis (e.g., RMSD <0.1 Å) confirms molecular geometry .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrimidine derivatives in kinase inhibition?

  • Methodological Answer :

  • Computational docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with residues (e.g., Lys721 in EGFR) .
  • Functional assays : Measure enzyme inhibition (IC₅₀) via ADP-Glo™ kinase assays. Correlate substituent effects (e.g., electron-withdrawing Cl vs. bulky naphthyl) with activity trends .

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound derivatives be addressed?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for weakly diffracting crystals .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/ISOR restraints for disordered naphthyl groups. Validate with R₁ < 0.05 and GooF ≈ 1.0 .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies. For example, discrepancies in IC₅₀ may arise from differences in mitochondrial activity assays (MTT vs. ATP-based) .
  • Orthogonal validation : Confirm anti-proliferative effects via clonogenic assays or apoptosis markers (e.g., caspase-3 activation) to rule out false positives .

Safety and Handling Considerations

Q. What safety protocols are critical during the synthesis of chloro-substituted pyrimidines?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with chlorinated intermediates .
  • Waste disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities .
  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., SNAr reactions) .

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